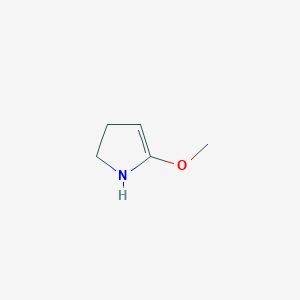

2-Methoxypyrroline

Description

Context within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and drug discovery, with a substantial percentage of approved pharmaceuticals incorporating these motifs u-szeged.hunih.govwikipedia.org. Pyrrolines, as a subclass, are frequently encountered in natural alkaloids and synthetic compounds exhibiting a broad spectrum of biological activities researchgate.netfrontiersin.orgresearchgate.nettandfonline.commdpi.com. The introduction of a methoxy (B1213986) group, as seen in 2-methoxypyrroline, can modulate the electronic properties and reactivity of the pyrroline (B1223166) ring, enhancing its utility as a synthetic intermediate. Enamine ethers, like this compound, are recognized for their nucleophilic character, acting as effective enolate equivalents in reactions such as alkylations and Michael additions, thereby facilitating the formation of new carbon-carbon bonds gla.ac.ukmasterorganicchemistry.comthieme-connect.de.

Foundational Research in Pyrroline-Based Organic Transformations

Research into pyrroline derivatives has established their significance in constructing complex organic molecules, particularly through asymmetric synthesis and organocatalysis researchgate.netfrontiersin.orgresearchgate.nettandfonline.commdpi.comresearchgate.netacs.orgorientjchem.org. While the broader pyrroline scaffold is extensively studied, specific applications of this compound itself have been documented in foundational research.

One key application involves its use as a precursor for installing directing groups in transition-metal-catalyzed reactions. For instance, this compound has been employed to generate amidine directing groups, which are subsequently used to facilitate the C-H arylation of pyrrolidines and piperidines, leading to functionalized cyclic amines with moderate to good yields acs.org. This strategy is crucial for regioselective functionalization of saturated heterocyclic systems.

Furthermore, this compound serves as a reactive component in cyclocondensation reactions. It has been utilized in reactions with aminoacetonitrile (B1212223) hydrochloride to construct fused heterocyclic systems, specifically yielding 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride nih.gov. Such transformations are vital for accessing novel polycyclic nitrogen heterocycles, which are often targets in medicinal chemistry and materials science.

The broader context of methoxy-substituted pyrrolidines also underscores their synthetic importance. While distinct from this compound, compounds like (2S,4S)-4-methoxypyrrolidine-2-carboxylic acid and its derivatives are recognized as critical intermediates in the synthesis of pharmaceuticals, including antiviral agents . Similarly, 1-amino-2-methoxypyrrolidines (SAMP and RAMP) are well-established chiral auxiliaries, instrumental in achieving high diastereoselectivity and enantioselectivity in various asymmetric synthetic methodologies thieme-connect.comresearchgate.netthieme-connect.com. These related examples highlight the general synthetic value of incorporating a methoxy group onto the pyrrolidine (B122466) framework.

Table 1: Key Synthetic Applications of this compound

| Reaction Type / Application | Reactants / Co-reactants | Product / Outcome | Notes / Yields | Citation |

| C-H Arylation Directing Group Installation | Pyrrolidines/Piperidines (via amidine derived from this compound) | Arylated pyrrolidines/piperidines | Moderate to good yields | acs.org |

| Cyclocondensation | Aminoacetonitrile hydrochloride | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride | Yield not specified | nih.gov |

Compound Name Index

this compound

Pyrrolidine

(2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid

1-Amino-2-methoxypyrrolidine (SAMP, RAMP)

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride

Aminoacetonitrile hydrochloride

Structure

3D Structure

Properties

CAS No. |

1078-28-0; 5264-35-7 |

|---|---|

Molecular Formula |

C5H9NO |

Molecular Weight |

99.133 |

IUPAC Name |

5-methoxy-2,3-dihydro-1H-pyrrole |

InChI |

InChI=1S/C5H9NO/c1-7-5-3-2-4-6-5/h3,6H,2,4H2,1H3 |

InChI Key |

QLPXKYBQRVRKPC-UHFFFAOYSA-N |

SMILES |

COC1=CCCN1 |

solubility |

not available |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Methoxypyrroline

Reactions Involving C-N Bond Activation and Functionalization

2-Methoxypyrroline serves as a critical precursor for the installation of amidine directing groups onto secondary amines. acs.org The process involves the condensation of a secondary amine with this compound, which facilitates the formation of an amidine moiety. acs.org These in situ generated amidine groups are highly effective in directing transition-metal-catalyzed C-H functionalization reactions, most notably C-H arylation. acs.org The utility of this strategy lies in its capacity to achieve regioselective functionalization of C-H bonds that might otherwise be unreactive.

Leveraging the amidine directing group strategy, this compound is instrumental in the C-H arylation of pyrrolidines and piperidines. acs.org This transformation typically employs a ruthenium catalyst, such as Ru3(CO)12, in conjunction with aryl boronic esters as the arylating agents. acs.org This methodology enables the efficient introduction of aryl substituents onto the pyrrolidine (B122466) or piperidine (B6355638) ring systems, often with moderate to good yields.

Table 1: Amidine-Directed C-H Arylation Utilizing this compound

| Reaction Type | Directing Group Precursor | Catalyst | Arylating Agent | Substrate Type (General) | Typical Yield Range | Citation |

| C-H Arylation | This compound | Ru3(CO)12 | Aryl boronic ester | Pyrrolidines/Piperidines | Moderate to good | acs.org |

Amidine Directing Group Formation and Utility

Ring Transformation and Rearrangement Pathways

This compound is capable of undergoing ring transformation processes, including ring enlargement reactions. free.fr A significant pathway involves the conversion of this compound into dihydropyrimidine (B8664642) derivatives via transamidation reactions. free.fr The efficiency and specific outcome of this ring enlargement are notably influenced by the structural characteristics of the methyl imino ether involved in the reaction. free.fr

Table 2: Ring Enlargement of this compound

| Starting Material | Reaction Type | Product Class | Key Factor Affecting Yield | Citation |

| This compound | Ring Enlargement | Dihydropyrimidine derivatives | Methyl imino ether structure | free.fr |

Electrophilic and Nucleophilic Reactivity Profiles

The structural configuration of this compound, featuring a methoxy (B1213986) group at the C2 position adjacent to the nitrogen atom, suggests a nuanced reactivity profile. The compound can participate in cyclocondensation reactions, for example, with amino ketone hydrochlorides, leading to the formation of fused heterocyclic systems such as pyrrolo[1,2-a]imidazoles. vulcanchem.com This participation implies that this compound can act as a nucleophile or react with electrophilic centers present in other molecules.

While direct instances of this compound functioning as a primary electrophile are less extensively documented in the provided literature, related compounds with analogous structural features highlight potential reactivity at the C2 position. For instance, a derivative, 1-methoxycarboyl-2-methoxypyrrolidine, has been demonstrated to undergo chiral Ti(IV)-catalyzed coupling with silyl (B83357) enol ethers at the C2 position, yielding substituted pyrrolidines. semanticscholar.org This observation suggests that the C2 position, particularly when activated, can serve as a site for nucleophilic attack. Furthermore, the methoxy group at the C2 position may be susceptible to displacement by nucleophiles under specific reaction conditions, or the molecule might exhibit reactivity characteristic of enol ethers or acetals.

Table 3: Selected Reactivity of this compound and Related Structures

| Reaction Type | Reacting Partner | Product Class | Role of this compound/Derivative | Catalyst/Conditions (if specified) | Citation |

| Cyclocondensation | Amino ketone hydrochlorides | Pyrrolo[1,2-a]imidazoles | Reactant | (Implied) | vulcanchem.com |

| C-H Arylation | Aryl boronic ester | Arylated pyrrolidines/piperidines | Amidine precursor | Ru3(CO)12 | acs.org |

| C-C Coupling | Silyl enol ethers | 2-Substituted pyrrolidines | Precursor (1-methoxycarboyl-) | Chiral Ti(IV) | semanticscholar.org |

Compound List

this compound

Secondary amine

Amidine directing group

Aryl boronic ester

Dihydropyrimidine derivatives

1-methoxycarboyl-2-methoxypyrrolidine

Silyl enol ethers

Amino ketone hydrochlorides

Pyrrolo[1,2-a]imidazoles

Synthetic Applications of 2 Methoxypyrroline As a Key Intermediate

Role in Complex Alkaloid Synthesis

2-Methoxypyrroline has emerged as a valuable and versatile building block in the intricate field of alkaloid synthesis. Its unique structural features, particularly the cyclic imino ether functionality, allow for a range of chemical transformations that are pivotal in constructing the complex architectures of various alkaloid families. This section will delve into the specific applications of this compound in the synthesis of polyamine and Elaeocarpus alkaloids, highlighting its role as a key intermediate in the formation of these nitrogen-containing natural products.

Polyamine Alkaloids Construction

Polyamine alkaloids are a class of natural products characterized by the presence of one or more polyamine chains, such as putrescine, spermidine (B129725), or spermine (B22157), incorporated into a macrocyclic lactam structure. nih.govnih.govniscpr.res.in The synthesis of these complex molecules often relies on strategic ring-expansion methodologies, where this compound plays a crucial role.

One notable application involves the condensation of this compound with a chiral β-lactam. This reaction serves as a key step in the synthesis of 13-membered polyamine alkaloids. For instance, the synthesis of (S)-dihydroperiphylline was achieved through the condensation of (S)-4-phenyl-2-azetidinone with the cyclic imino ether of a 9-membered lactam, which can be conceptually linked to the reactivity of this compound. researchgate.net This condensation is followed by a reductive ring expansion, a process that proceeds with retention of configuration at the chiral center, ultimately yielding the optically pure macrocyclic alkaloid. researchgate.net

The general strategy involves the nucleophilic attack of an amino group, often from a β-lactam derivative, on the electrophilic carbon of the imino ether in this compound. This initial reaction forms a bicyclic intermediate which, upon subsequent cleavage and rearrangement, leads to the desired ring-expanded macrocycle. This methodology has been successfully employed in the synthesis of various macrocyclic spermine and spermidine alkaloids. researchgate.net

| Starting Material | Reagent | Product | Alkaloid Class |

| (S)-4-phenyl-2-azetidinone | 9-membered lactam imino ether | (S)-dihydroperiphylline | Polyamine Alkaloid |

| β-lactam | This compound | Macrocyclic spermidine/spermine alkaloid | Polyamine Alkaloid |

Elaeocarpus Alkaloid Synthesis

The Elaeocarpus alkaloids are a group of indolizidine and quinolizidine (B1214090) alkaloids known for their diverse biological activities. The synthesis of these alkaloids often involves the construction of the core bicyclic ring system, a task where this compound has proven to be an effective synthon.

A formal total synthesis of (–)-elaeokanine C, a representative Elaeocarpus alkaloid, has been achieved utilizing a nickel-catalyzed cyclization of a 1,3-diene and an aldehyde. researchgate.net While this specific example doesn't directly use this compound, related strategies for constructing the pyrrolizidine (B1209537) and indolizidine skeletons, which are the core of many Elaeocarpus alkaloids, have utilized anodically prepared α-methoxy carbamates as key intermediates. acs.org These α-methoxy carbamates are structurally analogous to this compound and highlight the synthetic utility of such functionalities in alkaloid synthesis.

Formation of Other Heterocyclic Architectures

Beyond its application in the synthesis of complex alkaloids, this compound serves as a valuable precursor for the construction of other important heterocyclic systems. Its reactivity allows for the introduction of nitrogen-containing rings and the formation of unique structural motifs, such as optically active azalactams.

Optically Active Azalactam Systems Preparation

The preparation of optically active azalactam systems is a significant area of synthetic chemistry, as these structures are often key components of biologically active molecules. This compound has been instrumental in the synthesis of such compounds.

A notable example is the preparation of the optically active nine-membered azalactam, (S)-(-)-1,5-diaza-4-phenylcyclononan-2-one. This was accomplished by starting with optically active (S)-(-)-β-phenyl-β-alanine methyl ester and reacting it with this compound. researchgate.net This reaction demonstrates the utility of this compound in a ring-expansion strategy to form medium-sized heterocyclic rings with control over stereochemistry. The process involves the condensation of the amino ester with this compound, followed by an intramolecular cyclization to furnish the desired azalactam.

| Starting Material | Reagent | Product | Heterocyclic System |

| (S)-(-)-β-phenyl-β-alanine methyl ester | This compound | (S)-(-)-1,5-diaza-4-phenylcyclononan-2-one | Nine-membered azalactam |

Utilization in Stereoselective Synthetic Routes

While the previous sections have highlighted the use of this compound in constructing various heterocyclic frameworks, its direct contribution to stereocontrol in synthetic routes is a more nuanced aspect. Often, chirality is introduced from other starting materials, and this compound acts as a non-chiral building block. However, there are instances where the reactivity of the pyrroline (B1223166) ring itself can be influenced by chiral catalysts or auxiliaries, leading to stereoselective outcomes.

Research into the stereoselective synthesis of spirocyclic pyrrolidines, pyrrolizidines, and pyrrolothiazolidines has utilized 1,3-dipolar cycloaddition reactions. nih.gov While not directly involving this compound, these methods highlight the potential for controlling stereochemistry in reactions involving pyrroline-type structures through the use of chiral catalysts. nih.gov The development of organocatalytic approaches for the stereoselective synthesis of 2-hydroxypyrrolidines further underscores the possibility of achieving stereocontrol in reactions involving the pyrrolidine (B122466) core. researchgate.net

In the context of this compound, its contribution to stereocontrol would likely manifest in reactions where a chiral catalyst or auxiliary interacts with the imino ether functionality or the resulting intermediate. For example, a Lewis acid catalyzed stereoselective reaction of N-benzyloxycarbonyl-2-methoxypyrrolidine has been reported, suggesting that the methoxy (B1213986) group can influence the facial selectivity of nucleophilic attack on the pyrroline ring. acs.org This indicates that while this compound itself is not chiral, its reactivity can be modulated to achieve stereoselective transformations under the appropriate conditions.

Future Research Directions and Unexplored Reactivity of 2 Methoxypyrroline

Novel Catalytic Systems for 2-Methoxypyrroline Transformations

The development of new catalytic systems is crucial for unlocking more efficient and selective transformations of this compound. Current research trends suggest several promising avenues:

Transition Metal Catalysis: While transition metals like palladium and ruthenium have been employed in various organic transformations, their application to this compound specifically for novel reactions remains an area for deeper investigation. For instance, palladium-catalyzed reactions, such as C-H functionalization or cross-coupling reactions, could be adapted to functionalize the pyrroline (B1223166) ring in new ways, potentially leading to complex molecular architectures acs.orgfiveable.me. Similarly, exploration of other transition metals like rhodium, iridium, or even earth-abundant metals in catalytic cycles involving this compound could reveal unique reactivity and selectivity acs.org.

Organocatalysis: The field of organocatalysis offers a metal-free alternative for activating and transforming organic molecules. Developing chiral organocatalysts could enable enantioselective reactions involving this compound, leading to the synthesis of enantiomerically pure compounds, which are highly valuable in medicinal chemistry rroij.com. Asymmetric Michael additions or cycloaddition reactions utilizing this compound as a substrate or component could be designed with tailored organocatalysts.

Metal-Containing Ionic Liquids: Ionic liquids incorporating metal ions, such as gallium or indium, have shown promise as highly active and recyclable catalysts in organic synthesis mdpi.com. Investigating these systems with this compound could lead to novel catalytic transformations, potentially offering advantages in terms of reaction efficiency, product selectivity, and ease of separation and recycling. For example, reactions involving allyltrimethylsilane (B147118) and N-Boc-2-methoxypyrroline have shown good yields in chloroindium(III)-based ionic liquids mdpi.com.

Development of New Synthetic Strategies Utilizing this compound

Beyond catalytic transformations, new synthetic strategies that leverage this compound as a key building block are essential for expanding its utility.

Cascade and Multicomponent Reactions: The development of cascade or multicomponent reactions (MCRs) that incorporate this compound could lead to highly efficient, one-pot syntheses of complex molecules. These strategies minimize synthetic steps, reduce waste, and can rapidly build molecular complexity rroij.commdpi.com. For instance, adapting cyclocondensation reactions that have been used to form pyrrolo[1,2-a]imidazoles from this compound with substituted amino ketones could lead to novel heterocyclic scaffolds vulcanchem.com.

Asymmetric Synthesis Applications: While chiral auxiliaries like SAMP/RAMP (derived from 1-amino-2-methoxypyrrolidine) are well-established for asymmetric synthesis researchgate.netthieme-connect.com, exploring new ways to directly utilize the inherent chirality or functional groups of this compound in asymmetric synthetic routes remains a frontier. This could involve developing new chiral catalysts or reagents that activate this compound for stereoselective transformations.

Functionalization of the Pyrroline Ring: Strategies for selective functionalization of the pyrroline ring, particularly at positions other than the methoxy-bearing carbon, could unlock new synthetic pathways. For example, C-H activation methodologies, which have seen significant advancements, could be applied to introduce diverse substituents onto the pyrroline core, thereby creating a broader range of derivatives acs.org.

Exploration of Undiscovered Reactivity Patterns and Applications

The inherent chemical nature of this compound suggests potential for reactivity that has not yet been fully explored, leading to novel applications.

Reactivity as an Enamine Equivalent: As a cyclic enol ether derivative of an imine, this compound can be considered an activated enamine or a protected imine. Its reactivity in nucleophilic additions, cycloadditions, and other transformations characteristic of enamines or related nitrogen heterocycles warrants further investigation. For example, the cyclocondensation of this compound with amino ketone hydrochlorides to form pyrrolo[1,2-a]imidazoles highlights its potential in heterocycle synthesis vulcanchem.com.

Bioorthogonal Chemistry and Medicinal Chemistry: The pyrrolidine (B122466) scaffold is prevalent in many biologically active molecules and pharmaceuticals. Exploring the incorporation of this compound or its derivatives into bioorthogonal chemical probes or novel drug candidates could be a significant area of future research. For instance, pyrrolidine carboxylic acids, such as (2S,4S)-4-methoxypyrrolidine-2-carboxylic acid, are used as building blocks in medicinal chemistry for antiviral agents and peptidomimetic inhibitors . The specific stereochemistry and functional groups of this compound could be exploited to design molecules with tailored biological activities.

Materials Science Applications: While not extensively documented, the potential of this compound derivatives in materials science, such as in the development of functional polymers or supramolecular assemblies, could be explored. Ligands derived from pyridine, which share some structural similarities with heterocyclic systems, have been synthesized using organotin chemistry for supramolecular applications cmu.edu, suggesting that functionalized pyrrolines might also find roles in this field.

Compound Name Table:

| Chemical Name |

| This compound |

| (2S,4S)-4-methoxypyrrolidine-2-carboxylic acid |

| (S)-(-)-1-Amino-2-methoxypyrrolidine (SAMP) |

| (R)-(+)-1-Amino-2-methoxypyrrolidine (RAMP) |

| 5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one |

| 3-arylpyrrolo[1,2-a]imidazoles |

| 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride |

| 2-Methoxypyrrolidine-2,5-dione |

| IRL752 (3S)-3-(2,3-difluorophenyl)-3-methoxypyrroline |

Q & A

Q. What are the standard synthesis and characterization protocols for 2-Methoxypyrroline?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization. For example, reactions may utilize alkyl halides and bases (e.g., NaH or K₂CO₃) to facilitate ether bond formation under controlled temperatures (e.g., 0°C) . Characterization involves:

- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure.

- Mass spectrometry (MS) for molecular weight validation.

- Infrared (IR) spectroscopy to identify functional groups (e.g., methoxy C-O stretch at ~1100 cm⁻¹).

Safety protocols must include fume hood use, PPE (gloves, goggles), and waste disposal compliance .

Q. What safety considerations are critical when handling this compound?

Methodological Answer: While specific toxicity data for this compound may be limited, analogous pyrrolidine derivatives require:

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Inert atmosphere (argon/nitrogen) to prevent degradation.

- First Aid : Immediate rinsing for skin/eye contact and medical consultation .

Always consult SDS sheets for structurally similar compounds (e.g., 2-Methoxypyridine) for hazard extrapolation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

Methodological Answer: Yield optimization requires systematic parameter variation:

| Parameter | Impact | Example Adjustment |

|---|---|---|

| Temperature | Lower temps (0–5°C) reduce side reactions in cyclization steps . | Use ice baths for exothermic steps. |

| Catalyst | Lewis acids (e.g., ZnCl₂) may enhance regioselectivity . | Screen catalysts at 1–5 mol%. |

| Solvent Polarity | Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. | Compare DMF vs. THF for reaction rate. |

Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer: Contradictions arise from conformational flexibility or solvent effects. Steps to resolve:

Replicate Experiments : Confirm reproducibility under identical conditions.

Computational Validation : Use DFT calculations (e.g., Gaussian) to model NMR chemical shifts in the same solvent .

Advanced Techniques : Employ 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Document discrepancies in supplementary materials and compare with literature on analogous compounds (e.g., pyrrolo-pyrimidine derivatives) .

Q. What frameworks guide the design of bioactivity studies for this compound derivatives?

Methodological Answer: Use the PICO framework to structure research questions:

- Population : Target enzyme/receptor (e.g., kinase inhibitors).

- Intervention : this compound derivatives with modified substituents.

- Comparison : Positive controls (e.g., known inhibitors).

- Outcome : IC₅₀ values or binding affinity (Kd).

Additionally, apply FINER criteria (Feasible, Novel, Ethical) to prioritize studies with translational potential .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of this compound analogs?

Methodological Answer: Discrepancies may stem from assay variability or structural impurities. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.